molecular formula C6H13O4P B1580994 Diethyl acetylphosphonate CAS No. 919-19-7

Diethyl acetylphosphonate

Cat. No. B1580994
CAS RN: 919-19-7
M. Wt: 180.14 g/mol
InChI Key: YOHJPFQGGNEGSE-UHFFFAOYSA-N
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Patent
US04020091

Procedure details

166.2 grams (1 mole) triethyl phosphite was added dropwise with stirring to 78.4 grams (1 mole) of acetyl chloride over a period of 30 minutes at a temperature of 30° to 35° C maintained by cooling. Ethyl chloride was evolved. The temperature was increased to 60° C over the next 1 hour and 15 minutes, at which time the evolution of ethyl chloride was complete. The product was distilled under vacuum yielding 176 grams of diethyl acetylphosphonate (DEAP) in 98% yield, B.P. about 80° C at 5 mm and having a refractive index of 1.4240 at 200° C.
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
78.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[C:11](Cl)(=[O:13])[CH3:12].C(Cl)C>>[C:11]([P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
166.2 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
78.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
DISTILLATION
Type
DISTILLATION
Details
The product was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 176 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.